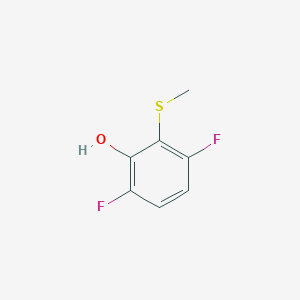

3,6-Difluoro-2-(methylthio)phenol

Description

3,6-Difluoro-2-(methylthio)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with two fluorine atoms at positions 3 and 6 and a methylthio (-SMe) group at position 2. Its molecular formula is C₇H₅F₂OS, with a molecular weight of 178.18 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a sulfur-containing methylthio group, which influence its acidity, solubility, and reactivity.

Properties

IUPAC Name |

3,6-difluoro-2-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXLAHBDLASRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent and a methylthiolating agent under controlled conditions .

Industrial Production Methods

Industrial production of 3,6-Difluoro-2-(methylthio)phenol may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(methylthio)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Difluoro-2-(methylthio)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Differences

- Fluorine vs. Methyl Substitution: The fluorine atoms in this compound increase acidity (pKa ~8–9 estimated) compared to non-fluorinated analogs like 2-(methylthio)phenol (pKa ~10) due to their electron-withdrawing nature .

- Methylthio vs. Trimethylsilyl : Replacing the methylthio group with a trimethylsilyl moiety (as in 919355-36-5) significantly enhances hydrophobicity, making the latter more suitable for lipophilic applications .

- Ortho vs. Para Substitution: 3-Methyl-4-(methylthio)phenol has substituents in adjacent positions, which may sterically hinder reactions compared to the meta-fluorine arrangement in the target compound.

Key Research Findings

- Acidity and Solubility: Fluorine substitution lowers the pKa by ~2 units compared to non-fluorinated methylthio-phenols, enhancing solubility in polar aprotic solvents .

- Thermal Stability : Methylthio groups generally confer moderate thermal stability, but fluorination may reduce decomposition temperatures slightly due to increased electron deficiency.

- NMR Spectral Shifts: The ¹H NMR of this compound would show deshielded aromatic protons (δ 7.0–7.5 ppm) and a singlet for the methylthio group (δ 2.4–2.6 ppm). Fluorine atoms induce characteristic splitting in ¹³C NMR .

Biological Activity

3,6-Difluoro-2-(methylthio)phenol (CAS No. 2379321-96-5) is an organic compound characterized by its unique structural features, including two fluorine atoms and a methylthio group attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C7H6F2OS. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of fluorine enhances its reactivity, while the methylthio group contributes to its interaction with biological molecules. The compound's mechanism of action involves modulation of enzyme activity and disruption of cellular processes, which can lead to specific biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (human breast cancer cells). The compound was tested for antiproliferative activity, showing an IC50 value of approximately 0.075 µM, which indicates potent activity against these cells .

Table 1: Antiproliferative Activity of this compound

The mechanism behind its anticancer activity includes inhibition of tubulin polymerization and induction of apoptosis in cancer cells. It was observed that the compound downregulates anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax, thus promoting cell death in malignant cells .

Case Studies and Research Findings

- In Vitro Studies : In a comparative study with other fluorinated compounds, this compound exhibited superior antiproliferative effects against breast cancer cell lines compared to its analogs with different substituents .

- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with the colchicine-binding site on tubulin, suggesting its potential as a microtubule-targeting agent in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.